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molecular formula C8H13N B1583664 Cycloheptanecarbonitrile CAS No. 32730-85-1

Cycloheptanecarbonitrile

Cat. No. B1583664
M. Wt: 123.2 g/mol
InChI Key: UIZRDFICGGONJJ-UHFFFAOYSA-N
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Patent
US05387709

Procedure details

Obtained by operating as in example 27b, from 195 mmoles of lithiated diisopropylamine (25.6 g (252.9 mmoles) of diisopropylamine treated with 122 ml (195 mmoles) of n-butyllithium 1.6M in hexane) in 300 ml of dry tetrahydrofuran, 24 g (195 mmoles) of commercial cycloheptanecarbonitrile and 24.6 g (195 mmoles) of benzyl chloride. After distillation, there is obtained 23.2 g (yield=55.8%) of a yellow viscous liquid. b.p.16 =190°-7° C.
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
252.9 mmol
Type
reactant
Reaction Step Two
Quantity
195 mmol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
24.6 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
55.8%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:20]#[N:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[CH2:22](Cl)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O1CCCC1>[C:23]1([CH2:22][C:13]2([C:20]#[N:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
122 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
252.9 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
195 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
C1(CCCCCC1)C#N
Step Five
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1(CCCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 55.8%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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